Isoleucyl-Proline Isoleucyl-Proline Ile-Pro is a dipeptide formed from L-isoleucine and L-proline residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 37462-92-3
VCID: VC3697523
InChI: InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)O)N
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

Isoleucyl-Proline

CAS No.: 37462-92-3

Cat. No.: VC3697523

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Isoleucyl-Proline - 37462-92-3

Specification

CAS No. 37462-92-3
Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1
Standard InChI Key BBIXOODYWPFNDT-CIUDSAMLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)O)N

Introduction

Chemical Structure and Fundamental Properties

Isoleucyl-Proline (also known as Ile-Pro) is a dipeptide consisting of the amino acids L-isoleucine and L-proline joined by a peptide bond. It features a distinctive molecular structure derived from its constituent amino acids, with isoleucine contributing its branched-chain aliphatic side chain and proline providing its characteristic cyclic structure .

Physical and Chemical Characteristics

Isoleucyl-Proline possesses specific physicochemical properties that influence its behavior in biological systems. These fundamental characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₃
Molecular Weight228.29 g/mol
CAS Number37462-92-3
IUPAC NameL-isoleucyl-L-proline
Common SynonymsIle-Pro, H-Ile-Pro-OH
Chemical IdentifiersChEBI ID: CHEBI:74076, ChEMBL ID: CHEMBL1807684

The molecular structure of Isoleucyl-Proline incorporates the chemical properties of both constituent amino acids, resulting in a compound with distinctive solubility, stability, and reactivity characteristics .

Nomenclature and Identification

In scientific literature and databases, Isoleucyl-Proline is represented by various nomenclature conventions. The compound is commonly identified through abbreviated sequences such as "IP" or "Ile-Pro" in peptide notation. The Human Metabolome Database assigns it the identifier HMDB0253021, while other databases use alternative identifiers for recognition and classification purposes .

Biological Significance and Metabolism

Metabolic Role and Distribution

Isoleucyl-Proline functions as a metabolite in biological systems, though its precise metabolic pathways and regulatory functions remain under investigation. Research has identified its presence in specific organisms, including the plant Brassica napus and the protozoan parasite Trypanosoma brucei, suggesting diverse biological roles across different kingdoms of life .

Absorption and Transformation

The absorption and metabolic fate of Isoleucyl-Proline involve specific enzymatic processes. As a dipeptide, it may undergo hydrolysis by dipeptidases to yield its constituent amino acids isoleucine and proline. Alternatively, it might be absorbed intact through specialized peptide transporters, particularly in the intestinal epithelium. The specific transporters and enzymatic systems involved in Isoleucyl-Proline processing remain subjects of ongoing research.

Research Findings and Physiological Effects

Relationship to Blood Pressure Regulation

While Isoleucyl-Proline itself has limited direct research on physiological effects, related compounds have been extensively studied. Of particular interest is Isoleucyl-Prolyl-Proline (IPP), a tripeptide extension of Isoleucyl-Proline that has been investigated for its potential antihypertensive properties .

Research has focused on IPP's effects on blood pressure regulation, particularly in Japanese populations. A meta-analysis of randomized controlled trials indicated that IPP, along with the related tripeptide Valyl-Prolyl-Proline (VPP), showed significant effects in reducing systolic blood pressure in Japanese subjects, with more pronounced effects observed in hypertensive individuals (-8.35 mmHg) compared to normotensive subjects (-3.42 mmHg) .

Related Compounds and Derivatives

Lactotripeptides and Extensions

The dipeptide Isoleucyl-Proline serves as a structural building block for bioactive tripeptides like Isoleucyl-Prolyl-Proline (IPP). These lactotripeptides, often derived from dairy products through fermentation or enzymatic processes, have attracted research interest for their potential bioactivity, particularly regarding cardiovascular health .

The following table summarizes key related compounds:

CompoundStructureResearch Focus
Isoleucyl-Proline (IP)Dipeptide (Ile-Pro)Basic metabolite, precursor
Isoleucyl-Prolyl-Proline (IPP)Tripeptide (Ile-Pro-Pro)Blood pressure regulation
N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-ProlineModified derivativePharmaceutical research

Pharmaceutical Derivatives

More complex derivatives of Isoleucyl-Proline have been synthesized for potential pharmaceutical applications. One such compound is N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline, which has a molecular formula of C₁₈H₃₁N₃O₆ and an average molecular weight of 385.4552 g/mol .

These derivatives may exhibit distinct pharmacological properties and are being investigated for various therapeutic applications, potentially leveraging the structural features of Isoleucyl-Proline as a foundation for drug development.

Analytical Methods and Detection

Identification Techniques

The detection and quantification of Isoleucyl-Proline in biological samples employ sophisticated analytical methodologies. Common approaches include:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

These techniques allow researchers to identify and quantify Isoleucyl-Proline in complex biological matrices, facilitating studies on its distribution, metabolism, and physiological roles.

Database Integration

Future Research Directions

Metabolic Pathway Elucidation

A priority for future research involves clarifying the precise metabolic pathways through which Isoleucyl-Proline is synthesized, transformed, and eliminated in various biological systems. Understanding these pathways would provide insights into the compound's physiological significance and potential involvement in health and disease states.

Functional Significance Investigation

Further investigation into the functional significance of Isoleucyl-Proline in human physiology represents an important research frontier. Questions remain regarding its potential bioactivity, whether as a signaling molecule, metabolic intermediate, or biomarker for specific physiological conditions.

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